molecular formula C13H17NO B13990250 Cyclohexanone,2-[2-(4-pyridinyl)ethyl]- CAS No. 28487-17-4

Cyclohexanone,2-[2-(4-pyridinyl)ethyl]-

Katalognummer: B13990250
CAS-Nummer: 28487-17-4
Molekulargewicht: 203.28 g/mol
InChI-Schlüssel: ZFJZMLITADDWGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohexanone,2-[2-(4-pyridinyl)ethyl]- is an organic compound with the molecular formula C13H17NO. It consists of a cyclohexanone ring substituted with a 2-(4-pyridinyl)ethyl group. This compound is of interest due to its unique structure, which combines the properties of both cyclohexanone and pyridine, making it useful in various chemical and pharmaceutical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone,2-[2-(4-pyridinyl)ethyl]- can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with 2-(4-pyridinyl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Cyclohexanone,2-[2-(4-pyridinyl)ethyl]- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohexanone,2-[2-(4-pyridinyl)ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of Cyclohexanone,2-[2-(4-pyridinyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, the pyridine ring can interact with enzyme active sites, leading to inhibition or modulation of enzyme activity . Additionally, the compound may affect cellular signaling pathways, influencing various biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Cyclohexanone,2-[2-(4-pyridinyl)ethyl]- is unique due to its combination of cyclohexanone and pyridine structures, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in research and industry .

Eigenschaften

CAS-Nummer

28487-17-4

Molekularformel

C13H17NO

Molekulargewicht

203.28 g/mol

IUPAC-Name

2-(2-pyridin-4-ylethyl)cyclohexan-1-one

InChI

InChI=1S/C13H17NO/c15-13-4-2-1-3-12(13)6-5-11-7-9-14-10-8-11/h7-10,12H,1-6H2

InChI-Schlüssel

ZFJZMLITADDWGG-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=O)C(C1)CCC2=CC=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.